
2-(Butylamino)ethyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Butylamino)ethyl 2-methylprop-2-enoate is an organic compound with the molecular formula C10H19NO2. It is a clear, colorless to pale yellow liquid that is used in various industrial and scientific applications. This compound is known for its role as a monomer in the production of polymers and copolymers, which are used in a wide range of applications including coatings, adhesives, and ion exchange resins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylamino)ethyl 2-methylprop-2-enoate typically involves the reaction of 2-methylprop-2-enoic acid with 2-(butylamino)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate esterification. The reaction mixture is heated under reflux conditions to drive the reaction to completion. After the reaction, the product is purified by distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to ensure consistent product quality. The use of continuous flow reactors also enhances the efficiency of the process by reducing reaction times and minimizing waste.
Análisis De Reacciones Químicas
Types of Reactions
2-(Butylamino)ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) are employed in substitution reactions.
Major Products
Oxidation: Produces oxides and carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in substituted amines or esters.
Aplicaciones Científicas De Investigación
2-(Butylamino)ethyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of coatings, adhesives, and ion exchange resins.
Mecanismo De Acción
The mechanism of action of 2-(Butylamino)ethyl 2-methylprop-2-enoate involves its ability to undergo polymerization reactions. The compound contains a reactive double bond that can participate in free radical polymerization, leading to the formation of long polymer chains. These polymers exhibit unique properties such as high strength, flexibility, and chemical resistance, making them suitable for various applications.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(tert-Butylamino)ethyl 2-methylprop-2-enoate
- 2-(Methylamino)ethyl 2-methylprop-2-enoate
Uniqueness
2-(Butylamino)ethyl 2-methylprop-2-enoate is unique due to its specific alkyl chain length and the presence of the butylamino group. This structural feature imparts distinct properties to the compound, such as enhanced hydrophobicity and improved compatibility with certain polymers. Compared to its analogs, it offers better performance in specific applications like coatings and adhesives.
Propiedades
Número CAS |
24171-27-5 |
|---|---|
Fórmula molecular |
C10H19NO2 |
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
2-(butylamino)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H19NO2/c1-4-5-6-11-7-8-13-10(12)9(2)3/h11H,2,4-8H2,1,3H3 |
Clave InChI |
NMGPHUOPSWFUEB-UHFFFAOYSA-N |
SMILES canónico |
CCCCNCCOC(=O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


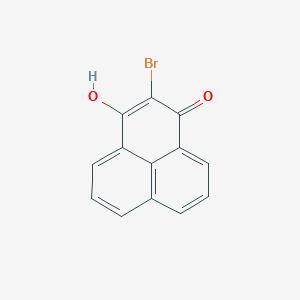
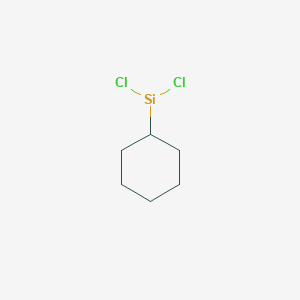
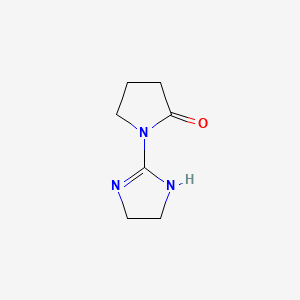
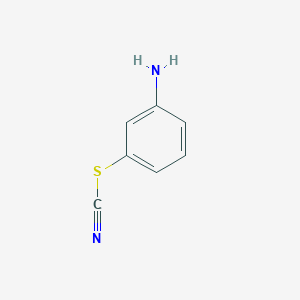
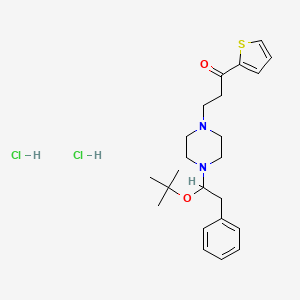



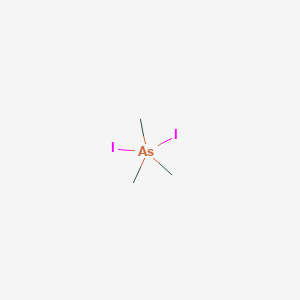
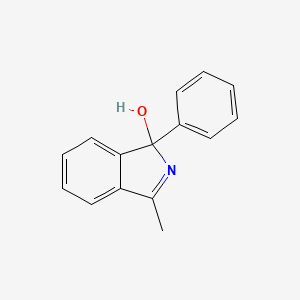

![N-{3-[(E)-Phenyldiazenyl]phenyl}acetamide](/img/structure/B14706628.png)
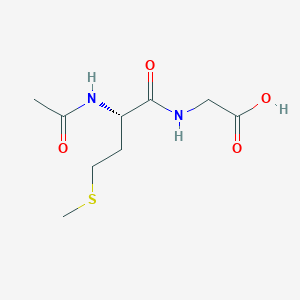
![1-Phenyl-3-[4-(propan-2-yl)phenyl]-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14706655.png)
